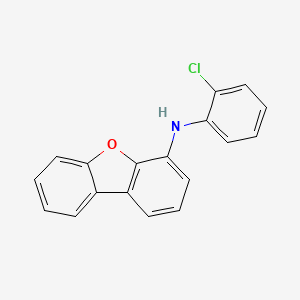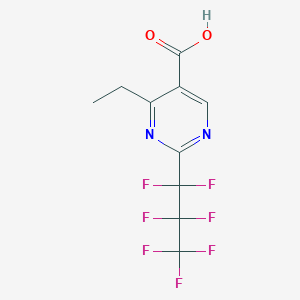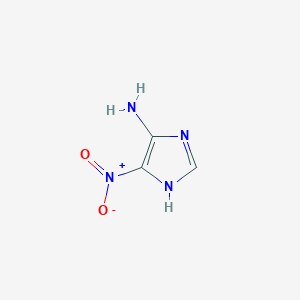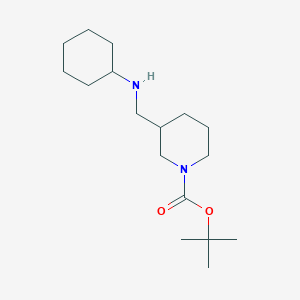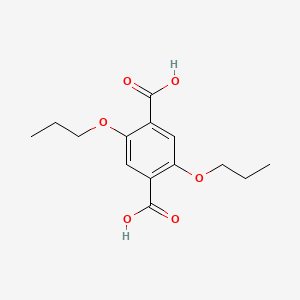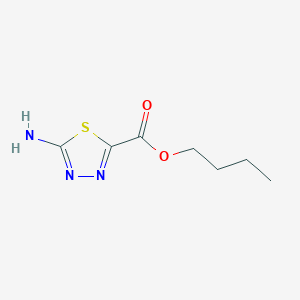
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 5-amino-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of butyl chloroformate with 5-amino-1,3,4-thiadiazole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used as a corrosion inhibitor in metal surfaces.
Mecanismo De Acción
The mechanism of action of butyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with biological molecules. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms. In anticancer research, it interferes with DNA replication by acting as a bioisostere of pyrimidine, thereby inhibiting the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is unique due to its butyl ester group, which imparts different physicochemical properties compared to other thiadiazole derivatives. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C7H11N3O2S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
butyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-4-12-6(11)5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) |
Clave InChI |
GDNZOHPYPMQHPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



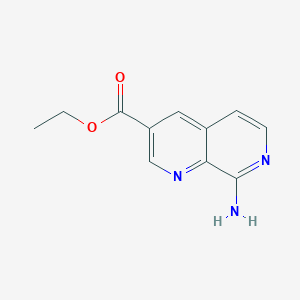

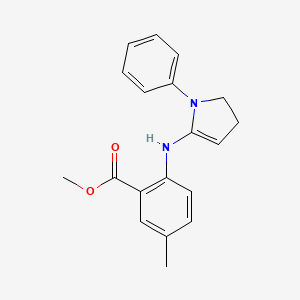

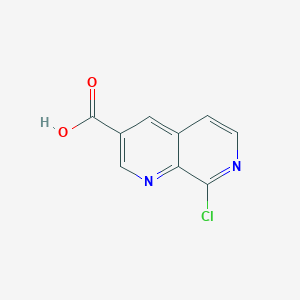


![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
